4-Bromo-1H-benzo[d]imidazol-2(3H)-one
Description
Systematic IUPAC Naming and CAS Registry Information
The systematic nomenclature of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The official IUPAC name for this compound is 4-bromo-1,3-dihydrobenzimidazol-2-one, which accurately describes the brominated benzimidazolone structure with the bromine atom positioned at the 4-position of the benzene ring. This nomenclature system provides a systematic approach to identifying the exact location of substituents and the overall molecular architecture.
The Chemical Abstracts Service registry number for this compound is 40644-16-4, which serves as the unique numerical identifier in chemical databases worldwide. This CAS number facilitates precise identification and retrieval of information across various chemical information systems and regulatory databases. The assignment of this specific CAS number ensures consistent identification regardless of the various synonyms or alternative naming conventions that may be employed in different contexts.
Additional registry information includes the MDL number MFCD17267704, which provides another standardized identifier used in chemical inventory systems. The compound is also cataloged under the DSSTox Substance ID system, demonstrating its inclusion in comprehensive chemical safety and toxicology databases. These multiple registry systems ensure robust identification and traceability of the compound across different scientific and regulatory frameworks.
| Registry System | Identifier | Source |
|---|---|---|
| CAS Registry Number | 40644-16-4 | |
| MDL Number | MFCD17267704 | |
| IUPAC Name | 4-bromo-1,3-dihydrobenzimidazol-2-one |
Molecular Formula, Molecular Weight, and Isotopic Composition
The molecular formula of this compound is C₇H₅BrN₂O, indicating the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This formula represents the fundamental composition of the molecule and provides the basis for calculating various molecular properties and understanding chemical behavior patterns.
The molecular weight of this compound is precisely 213.03 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple analytical sources. This molecular weight value is critical for stoichiometric calculations, concentration determinations, and analytical method development. The exact mass calculation, accounting for isotopic distributions, yields a value of 211.95900 atomic mass units.
Isotopic composition considerations are particularly important for this compound due to the presence of bromine, which naturally occurs as two stable isotopes: bromine-79 and bromine-81 in approximately equal proportions. The carbon atoms in the molecule contribute to isotopic complexity, with carbon-13 occurring at approximately 1.1 percent abundance relative to carbon-12. This isotopic distribution pattern manifests in mass spectrometry as characteristic peak patterns that facilitate compound identification and structural confirmation.
The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11), providing a standardized string representation of the molecular structure. The corresponding InChIKey is MRCJIYLGWGVZJQ-UHFFFAOYSA-N, which serves as a shorter, hash-based identifier derived from the full InChI string. These identifiers enable precise structural representation and facilitate computational chemistry applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Exact Mass | 211.95900 amu | |
| InChI Key | MRCJIYLGWGVZJQ-UHFFFAOYSA-N |
Synonyms and Related Compounds in Benzimidazolone Family
This compound is known by several synonymous names in chemical literature and commercial databases. The most commonly encountered alternatives include 4-Bromo-1,3-dihydro-benzoimidazol-2-one, 4-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one, and 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-. These variations primarily reflect different approaches to naming the same molecular structure, with some emphasizing the dihydro nature of the imidazolone ring and others focusing on the benzimidazol framework.
The benzimidazolone family encompasses a diverse array of structurally related compounds that share the core benzimidazol-2-one scaffold but differ in their substitution patterns. The parent compound, benzimidazol-2-one (CAS: 43135-91-7), with molecular formula C₇H₄N₂O and molecular weight 132.12 grams per mole, represents the unsubstituted core structure. This parent compound serves as the fundamental building block from which various substituted derivatives, including the 4-bromo variant, are conceptually derived.
Related halogenated benzimidazolones include 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (CAS: 39513-26-3), which features the bromine substituent at the 5-position rather than the 4-position. This positional isomer demonstrates how halogen placement significantly affects both chemical properties and biological activities within the benzimidazolone framework. The structural comparison between these positional isomers provides valuable insights into structure-activity relationships within this chemical class.
The fluorinated analog, 4-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS: 256519-10-5), with molecular formula C₇H₅FN₂O and molecular weight 152.126 grams per mole, represents another important member of this family. The substitution of bromine with fluorine results in significant changes in molecular weight, electronic properties, and potential biological activities, while maintaining the core benzimidazolone structure.
More complex derivatives within this family include substituted compounds such as 1-benzyl-5-bromo-1H-benzo[d]imidazol-2(3H)-one (CAS: 30770-12-8), which features both bromine substitution and N-benzylation. This compound, with molecular formula C₁₄H₁₁BrN₂O and molecular weight 303.15 grams per mole, demonstrates how the benzimidazolone scaffold can accommodate multiple modifications to generate structurally diverse analogs.
The benzimidazolone family also includes more elaborate derivatives such as 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, which incorporates multiple halogen substituents and complex side chains. These highly substituted analogs illustrate the versatility of the benzimidazolone framework for medicinal chemistry applications and demonstrate the extensive structural diversity possible within this chemical family.
Properties
IUPAC Name |
4-bromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCJIYLGWGVZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272221 | |
| Record name | 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40644-16-4 | |
| Record name | 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40644-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Halogenation of Imidazole Derivatives
A patented method (CN106674121A) describes a two-step process for preparing 4-halogen-1H-imidazoles, which can be adapted for 4-bromo derivatives:
Step 1: Halogenation under Alkaline Conditions
- React imidazole with elemental bromine in an alkaline medium at 60–100°C.
- The molar ratio of imidazole to bromine is optimized to 1:1–1.5.
- Alkaline agents such as potassium hydroxide or sodium hydroxide are used at molar ratios of 0.5–2.5 relative to imidazole.
- Solvents include water, methanol, tetrahydrofuran, or their mixtures.
- The reaction produces a crude 4-bromo-1H-imidazole product, which is filtered and isolated.
Step 2: Reduction and Purification
- The crude product undergoes reduction with a reducing agent such as sodium thiosulfate or sodium sulfite.
- Reaction conditions: 60–120°C for 5–6 hours.
- Solvents for reduction include ethanol, isopropanol, water, or mixtures thereof.
- The reduction step removes di- and tri-halogenated byproducts, improving purity.
- The final product is isolated by filtration, extraction, and vacuum concentration.
- High yield and selectivity for 4-bromo substitution.
- Low cost and environmentally friendly, with no waste liquid discharge due to solvent recycling.
- Scalable for industrial production.
| Parameter | Condition/Value |
|---|---|
| Reaction temperature | 60–100°C (halogenation), 60–120°C (reduction) |
| Molar ratio (imidazole:bromine) | 1:1–1.5 |
| Alkaline agent | KOH, NaOH, Na2CO3, triethylamine |
| Solvents | Water, methanol, THF, ethanol, isopropanol |
| Reducing agents | Sodium thiosulfate, sodium sulfite |
| Reaction time | 5–6 hours (reduction) |
| Yield | Up to 86% (crude), purity >99% after purification |
Stock Solution Preparation and Solubility
For experimental and formulation purposes, 4-Bromo-1H-benzo[d]imidazol-2(3H)-one stock solutions are prepared based on its solubility profile in various solvents. The following table summarizes the volume of solvent required to prepare stock solutions at different molarities and masses:
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.6941 mL | 23.4707 mL | 46.9414 mL |
| 5 mM Solution | 0.9388 mL | 4.6941 mL | 9.3883 mL |
| 10 mM Solution | 0.4694 mL | 2.3471 mL | 4.6941 mL |
- Solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are used for in vivo formulations.
- Solutions must be clear before proceeding to the next solvent addition.
- Physical methods like vortexing, ultrasound, or mild heating assist dissolution.
Research Findings and Optimization
- The halogenation step benefits from precise control of molar ratios and temperature to minimize byproducts like di- and tri-bromo derivatives.
- Recycling of mother liquors containing potassium bromide reduces waste and improves cost efficiency.
- The reduction step is critical to purify the product and achieve high yields of the target compound.
- The use of environmentally benign solvents and reagents aligns with green chemistry principles.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Halogenation | Imidazole + Br2, KOH, 60–100°C | Introduce bromine at C-4 | Crude 4-bromo-1H-imidazole product |
| Reduction | Sodium thiosulfate, ethanol, 60–90°C, 5–6 h | Remove multi-bromo impurities | Purified 4-bromo-1H-imidazole |
| Solvent Recycling | Filtrate reused in next batch | Reduce waste and cost | Sustainable process |
| Stock Solution Prep | DMSO, PEG300, Tween 80, corn oil | Formulation for experiments | Clear, stable solutions |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino-substituted benzimidazole derivatives .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has indicated that 4-Bromo-1H-benzo[d]imidazol-2(3H)-one exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further investigation in the development of new therapeutic agents. Studies suggest that its mechanism of action may involve the inhibition of specific enzymes or interaction with biological macromolecules, impacting cellular processes .
Cancer Research
The compound has been studied for its potential role in cancer therapy. In particular, it has been identified as an inhibitor of BCL6, a transcriptional repressor implicated in the tumorigenesis of certain lymphomas. The ability to degrade BCL6 suggests that this compound could serve as a therapeutic agent in treating diffuse large B-cell lymphoma .
Material Science Applications
In material science, compounds like this compound are explored for their electronic properties and stability. They are often utilized as building blocks in organic synthesis to create more complex structures with desirable electronic characteristics. The unique combination of bromine and imidazole contributes to enhanced reactivity compared to other benzimidazole derivatives .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains. The research employed both in vitro assays and molecular docking studies to elucidate the interactions between the compound and target enzymes .
Case Study 2: Cancer Therapeutics
In another study focused on cancer therapeutics, researchers synthesized several derivatives of this compound and evaluated their efficacy against BCL6 in vitro. The results indicated that specific modifications to the compound's structure significantly enhanced its inhibitory potency, suggesting pathways for further drug development .
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at C4 (target compound) vs. C5 or C6 alters electronic distribution and steric interactions. For example, 5-bromo derivatives are critical in PLD1 inhibitors but require custom synthesis , whereas 4-bromo derivatives are more accessible commercially .
- Functional Groups : Sulfonamide at C5 (e.g., compound 5b ) enhances antitumor activity (IC50 = 2.6 µM against HCC1937 cells) due to improved hydrogen bonding and solubility . Acyl groups at N3 (e.g., 1-isopropyl derivatives) improve antimicrobial potency by enhancing membrane penetration .
- Ring Modifications : Imidazo[4,5-b]pyridin-2-one derivatives (e.g., 6-bromo analogs) exhibit broader pharmacological activities but require multi-step synthesis .
Antitumor Activity
- 5-Hydrosulfonyl Derivatives: Compound 5b induces apoptosis in HCC1937 cells (29% apoptosis at 20 µM) via caspase activation, outperforming non-sulfonylated analogs .
- Halogenated Derivatives : 4-Bromo derivatives are less potent in antitumor screens compared to 5-sulfonyl analogs, suggesting bromine alone is insufficient for cytotoxicity .
Enzyme Inhibition
Antimicrobial Activity
- N-Acylated Derivatives : 1-Isopropyl-3-acyl-5-methyl analogs exhibit broad-spectrum activity, with aliphatic acyl groups (e.g., propionyl) showing superior efficacy to aromatic ones .
Structure-Activity Relationship (SAR) Insights
- Positional Effects : Bromine at C4 vs. C5 significantly alters bioactivity. For instance, 5-bromo derivatives are prioritized in enzyme inhibition, while 4-bromo serves as a scaffold for further modifications .
- Substituent Flexibility : Sulfonamide groups at C5 enhance water solubility and target engagement, whereas acyl groups at N3 improve lipophilicity for antimicrobial activity .
- Ring Expansion : Imidazo[4,5-b]pyridin-2-ones exhibit distinct pharmacokinetic profiles but require complex synthesis .
Biological Activity
4-Bromo-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.03 g/mol. The compound features a bromine atom at the 4-position of the benzimidazole core, which is essential for its biological activity. The presence of the carbonyl group at the 2-position enhances its reactivity and interaction with biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound's mechanism may involve interference with cell wall synthesis or disruption of membrane integrity, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Flow cytometry analysis revealed that treatment with this compound led to an increase in the G1 phase population while decreasing cells in S and G2/M phases, indicating its potential as a chemotherapeutic agent .
Anticancer Mechanism
A study conducted on HepG2 cells treated with this compound showed a marked increase in apoptosis. The percentage of viable cells decreased from 97.58% in untreated controls to 63.93% after treatment, with early apoptotic cells rising from 0.61% to 22.07% .
Antimicrobial Efficacy
In another investigation, the compound's antimicrobial efficacy was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that this compound effectively inhibited bacterial growth at low concentrations, showcasing its potential for development into new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For instance, it may inhibit key enzymes involved in cell proliferation or survival pathways, leading to increased apoptosis or reduced microbial viability. Molecular docking studies have suggested that the compound can effectively bind to target proteins, disrupting their normal function .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, anticancer | Bromine substitution enhances activity |
| 5-Bromo-1H-benzo[d]imidazole-2-thione | Antimicrobial | Contains thione group |
| 6-Methyl-1H-benzo[d]imidazol-2(3H)-one | Moderate anticancer | Lacks bromine |
| 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one | Limited activity | Chlorine substitution |
Q & A
Q. What are the most reliable synthetic routes for 4-Bromo-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of benzimidazol-2-one derivatives using bromoalkanes. A common approach involves reacting 1H-benzo[d]imidazol-2(3H)-one with brominated reagents (e.g., alkyl bromides) under mild conditions with catalysts like tetra-n-butylammonium bromide (TBAB) to improve reactivity . For example, substituting the N1 position with bromine requires precise control of stoichiometry and temperature (typically 50–80°C in polar aprotic solvents like DMF). Yields (~70–85%) depend on optimizing reaction time and catalyst loading .
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The bromine substituent induces deshielding in adjacent protons. For instance, aromatic protons near the bromine atom appear as multiplets at δ 7.36–8.35 ppm, while the NH proton (imidazole ring) resonates as a singlet at δ ~10–12 ppm .
- FTIR : Key peaks include C-Br stretching at ~590 cm⁻¹, C=N (imidazole) at ~1610 cm⁻¹, and aromatic C-C stretching at 1455–1510 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222.12 for related derivatives) confirm molecular weight, while fragmentation patterns validate the bromine presence .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, bromine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Solvent effects (PCM models) refine dipole moments and polarizability, aiding in understanding intermolecular interactions .
Q. What strategies resolve contradictions in reported spectral data for brominated benzimidazoles?
- Methodological Answer : Discrepancies in NMR/FTIR data often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Use high-resolution mass spectrometry (HRMS) to rule out impurities .
- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., NH proton exchange) .
Q. How does bromine substitution influence biological activity in benzimidazole derivatives, and what assays validate this?
- Methodological Answer : Bromine enhances lipophilicity and target binding (e.g., EGFR inhibition). For activity validation:
- In-silico docking : Use AutoDock Vina to simulate bromine’s role in binding pocket interactions (e.g., hydrophobic contacts with EGFR kinase domains) .
- In-vitro cytotoxicity : Assess IC₅₀ values via MTT assays against cancer cell lines (e.g., HeLa), comparing brominated vs. non-brominated analogs .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for brominated benzimidazoles?
- Methodological Answer : Scaling up often reduces regioselectivity due to heat/mass transfer limitations. Mitigation strategies include:
- Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products .
- Flow chemistry : Improves control over reaction parameters (e.g., residence time, temperature) for consistent N1 vs. C4 bromination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
